Karaviloside II is primarily isolated from the fruits of Momordica charantia. This plant has been widely studied due to its nutritional and medicinal properties, particularly in traditional medicine systems. In terms of classification, Karaviloside II belongs to the broader category of cucurbitane-type triterpenoids, which are characterized by their specific molecular structure that includes a cucurbitane skeleton.
The synthesis of Karaviloside II can be achieved through various extraction and purification techniques. The isolation process typically involves:
The acid hydrolysis of Karaviloside II has also been documented, revealing the release of monosaccharides, specifically allose, which aids in confirming its structure .
The molecular formula of Karaviloside II is . Its structure features a cucurbitane backbone with specific functional groups that contribute to its glycosidic nature. The detailed NMR data indicate the presence of various protons and carbons that define its unique configuration:
The stereochemistry has been elucidated through two-dimensional NMR techniques, confirming the configurations at critical carbon centers .
Karaviloside II undergoes several chemical reactions that can modify its structure and biological activity:
These reactions are crucial for understanding how Karaviloside II interacts within biological systems and how it can be utilized in therapeutic applications .
The mechanism of action for Karaviloside II involves several pathways:
Quantitative data from assays demonstrate significant activity against enzymes such as alpha-glucosidase, suggesting potential applications in managing diabetes .
Relevant analyses such as high-performance liquid chromatography (HPLC) have been employed to assess purity levels and stability over time .
Karaviloside II has garnered attention for its potential applications in:
The ongoing research into Karaviloside II highlights its promise as a beneficial compound derived from traditional medicinal plants, paving the way for future pharmaceutical developments .
Karaviloside II represents a significant bioactive compound within the cucurbitane-type triterpenoid glycosides isolated from Momordica charantia (bitter melon). This secondary metabolite has garnered substantial scientific interest due to its structural complexity and potential pharmacological activities. As a member of the karaviloside family, it exemplifies the intricate phytochemical diversity that bitter melon produces as part of its defense mechanisms. Research into karaviloside II contributes to the broader understanding of how plant-derived compounds interact with biological systems, offering insights into their therapeutic potential while respecting traditional medicinal contexts [3] [6].
Momordica charantia L. (Cucurbitaceae) is an annual climbing vine native to tropical and subtropical regions of the Old World, now pantropical in distribution. Taxonomically classified under NCBI:txid3673, bitter melon belongs to the rosid clade within the Viridiplantae kingdom. Its morphological characteristics include palmately lobed leaves, tuberculate fruits that dehisce to reveal seeds enveloped in red pulp, and a growth habit reaching up to 5 meters [1] [7].
Genomic studies reveal M. charantia possesses substantial genetic diversity, evidenced by extensive nucleotide records (139,841 entries) and protein sequences (29,519 entries) in genomic databases. This genetic richness underpins the plant's complex metabolic pathways responsible for synthesizing specialized compounds like karaviloside II. The species exhibits significant chemotypic variation across geographical populations, with Sri Lankan varieties being particularly noted for producing karaviloside II among other cucurbitane-type compounds [1] [3].
Table 1: Genomic Profile of Momordica charantia (NCBI Taxonomy ID: 3673)
Database | Record Count | Significance for Karaviloside Research |
---|---|---|
Nucleotide | 139,841 | Genetic basis for biosynthetic pathways |
Protein | 29,519 | Enzyme systems for triterpenoid modification |
PubMed Central | 2,280 | Biomedical research including karavilosides |
BioProject | 39 | Genomic and transcriptomic studies |
BioSample | 1,428 | Chemotypic diversity across accessions |
The ethnopharmacological applications of M. charantia span numerous traditional medicinal systems, with documented uses across Asia, Africa, and South America. Historical records indicate its employment in Ayurvedic medicine for managing diabetes, as an antihelmintic, and for treating inflammatory conditions. These traditional applications provided crucial leads for phytochemical investigations targeting bioactive constituents [5] [8].
The discovery of karaviloside II emerged from bioactivity-guided fractionation studies inspired by bitter melon's traditional use in glucose regulation. Researchers noted that solvent extracts exhibiting potent hypoglycemic and anti-tumor activities contained complex triterpenoid profiles. This led to the targeted isolation of individual karavilosides, with karaviloside II identified as a significant component in methanol extracts of the fruit [3] [5]. The compound's discovery exemplifies how ethnobotanical knowledge can direct modern phytochemical research toward structurally novel bioactive compounds.
Table 2: Traditional Uses of Momordica charantia Relevant to Karaviloside Research
Traditional Use | Biological Activity Implied | Link to Karaviloside Discovery |
---|---|---|
Diabetes management | Hypoglycemic | Guided isolation of glucose-modulating triterpenoids |
Anti-inflammatory treatments | Anti-inflammatory | Led to identification of inflammation-regulating compounds |
Anti-tumor applications | Anticancer | Prompted investigation into cytotoxic constituents |
Antimicrobial uses | Antibacterial/Antiviral | Focused research on defense-related secondary metabolites |
Karaviloside II belongs to the cucurbitane triterpenoid class, characterized by a 19-(10→9β)-abeo-10α-lanost-5-ene (cucurbitane) skeleton. This structural framework features a pentacyclic ring system with specific stereochemical configurations that distinguish it from other triterpenoid classes. Cucurbitanes undergo various oxidative modifications, resulting in diverse functional group patterns that influence their bioactivity [3] [4].
Structurally, karaviloside II is designated as (+)-Karavilagenin A 3-alloside, featuring the aglycone karavilagenin A with an allose sugar moiety attached at the C-3 position. This glycosylation pattern distinguishes it from closely related compounds: karaviloside I (karavilagenin A 3-glucoside) and karaviloside III (karavilagenin B 3-alloside). The presence of the rarer allose sugar rather than the more common glucose contributes to karaviloside II's distinct molecular interactions and solubility profile [3] [6].
Figure 1: Structural Relationships in Karavilosides
Karavilagenin A → Karaviloside I (C-3 glucoside)→ Karaviloside II (C-3 alloside)Karavilagenin B → Karaviloside III (C-3 alloside)→ Other derivatives
Phytochemical clustering analyses group karaviloside II within Cluster 202, characterized by cucurbitane glycosides with varying sugar attachments. This cluster includes structurally related compounds such as momordicosides and goyaglycosides, all sharing the cucurbitane backbone but differing in oxidation states and glycosylation patterns. The specific combination of the karavilagenin A aglycone with an allose sugar places karaviloside II in a distinct position within bitter melon's phytochemical matrix [4].
Table 3: Comparative Structural Features of Karavilosides
Compound | Aglycone | Glycosylation Position | Sugar Moiety | Molecular Formula |
---|---|---|---|---|
Karaviloside I | Karavilagenin A | C-3 | Glucose | C₃₈H₆₂O₁₂ |
Karaviloside II | Karavilagenin A | C-3 | Allose | C₃₈H₆₂O₁₂ |
Karaviloside III | Karavilagenin B | C-3 | Allose | C₃₈H₆₂O₁₂ |
Karaviloside V | Karavilagenin derivative | Multiple | Complex glycoside | Not fully characterized |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7